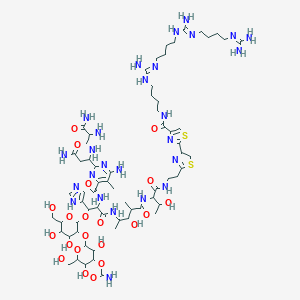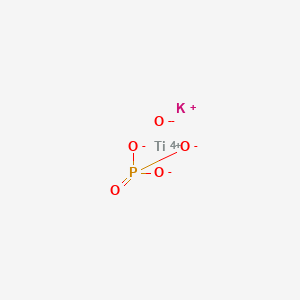
Sodium monoxide
Übersicht
Beschreibung
Sodium monoxide (Na2O) is a white granular material . It is a white powder that reacts violently with water to produce sodium hydroxide . It is a whitish-grey deliquescent solid . It is used in chemical manufacture .
Synthesis Analysis
Sodium oxide is produced by the reaction of sodium with sodium hydroxide, sodium peroxide, or sodium nitrite . It is manufactured by oxidation of the metal in a limited supply of oxygen and purified by sublimation .Molecular Structure Analysis
The molecular formula of this compound is Na2O . The molecular weight is 61.98 .Chemical Reactions Analysis
This compound reacts with water to give sodium hydroxide with the evolution of heat . It reacts as a base . This compound and nitric oxide react vigorously above 100°C . Sodium oxide reacts with some acids (such as hydrochloric acid) to form sodium chloride and water .Physical And Chemical Properties Analysis
This compound is a white granular material . It reacts with water to give sodium hydroxide with the evolution of heat . It is corrosive to metals and tissue . It is a white solid but the compound is rarely encountered .Wissenschaftliche Forschungsanwendungen
1. Structural and Electronic Properties
A detailed ab initio study on the structure and bonding in neutral and cationic sodium monoxides (NamO) reveals insights into their structural isomers and ionization potentials. The study provides understanding of the electronic shell structure in sodium monoxides, highlighting metal–metal bonding interactions and the role of molecular orbitals in defining the properties of sodium-rich monoxide clusters. These findings are significant for understanding the electronic properties of sodium monoxides (Elliott & Ahlrichs, 1998); (Elliott & Ahlrichs, 2000).
2. Impact on Catalysis
Research demonstrates that sodium impurities in γ- alumina decrease the number and strength of Lewis acid sites, affecting its catalytic activity. This information is crucial for understanding the role of sodium monoxide in altering catalytic processes and the functionality of catalysts in various chemical reactions (Saad et al., 1993).
3. Sodium Batteries Development
This compound plays a crucial role in the development of sodium batteries. The evolution of sodium batteries over the last 50 years, including the discovery of high Na+ ion conductivity and the development of sodium/sulfur and sodium/NiCl2 batteries for load leveling and electrical vehicles, is significantly influenced by the properties of this compound (Delmas, 2018).
4. Interaction with Biomass Gasification
A theoretical study highlights the impact of sodium on the thermodynamics and kinetics of carbon gasification with carbon dioxide. This is pivotal for understanding the role of this compound in enhancing the efficiency of biomass gasification processes (Calderón et al., 2015).
5. Sodium Fire Safety in Nuclear Industry
This compound's behavior in sodium fires, particularly in nuclear applications like fast breeder reactors, is crucial for understanding and mitigating risks associated with sodium leakages and interactions with concrete structures (Liu et al., 2014); (Haneefa et al., 2013).
Wirkmechanismus
Safety and Hazards
Sodium monoxide is corrosive and reacts with water . It may decompose upon heating to produce corrosive and/or toxic fumes . Inhalation, ingestion, or contact with vapors, dusts, or substance may cause severe injury, burns, or death . Reaction with water or moist air may release toxic, corrosive, or flammable gases . Containers may explode when heated or if contaminated with water .
Eigenschaften
IUPAC Name |
disodium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O/h;;1H2/q2*+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGONJLAOZZDJO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNa2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.987 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium monoxide appears as a white granular material. It reacts with water to give sodium hydroxide with the evolution of heat. It is corrosive to metals and tissue. It is used in chemical manufacture., White solid; [CAMEO] | |
| Record name | SODIUM MONOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4507 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium monoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12401-86-4 | |
| Record name | SODIUM MONOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4507 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium monoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012401864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)


![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)

![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)